methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate
Description
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate is a Z-configuration acrylate derivative featuring a 4-chlorophenylamino group and a phenylsulfonyl substituent. Its molecular formula is C₁₇H₁₆ClNO₅S, with a molecular weight of 381.84 and a purity exceeding 90% in commercial samples . The Z stereochemistry is critical for its spatial arrangement, influencing reactivity and intermolecular interactions.
This compound’s structural motifs—sulfonyl, chloroaryl, and acrylate groups—impart unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or materials science applications.
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-chloroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-9-7-12(17)8-10-13)23(20,21)14-5-3-2-4-6-14/h2-11,18H,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIWZDBJXOVWNY-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl acrylate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate with analogous acrylates, highlighting structural variations and their implications:
Key Observations:
- Solubility : The 4-methoxy variant () likely exhibits higher solubility in organic solvents due to the methoxy group’s polarity, whereas the 3,4-difluoro derivative () may favor lipid membranes .
- Synthetic Accessibility : The trifluoromethyl analog () requires Pd catalysis, while the target compound’s synthesis might involve simpler aldol condensations or substitutions, albeit with optimization to minimize by-products (as seen in ) .
Crystallographic and Stability Considerations
- Crystal Packing: Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate () exhibits a dihedral angle of 82.9° between aryl rings and stabilizing C–H⋯O hydrogen bonds. Such data are absent for the target compound, but similar intramolecular interactions may govern its solid-state stability .
- Thermal Properties : Trifluoromethyl derivatives () often display higher thermal stability due to C–F bond strength, whereas the target compound’s sulfonyl group may confer rigidity but lower thermal tolerance compared to CF₃ analogs .
Biological Activity
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16ClN O4S
- Molecular Weight : 351.82 g/mol
- IUPAC Name : this compound
The compound features a phenylsulfonyl group and an amino group attached to a chlorophenyl moiety, contributing to its biological activity.
This compound exhibits its biological effects primarily through inhibition of specific enzymes and modulation of signaling pathways. The presence of the sulfonyl group enhances its interaction with target proteins, making it a candidate for drug development.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in a study involving breast cancer cell lines, the compound showed significant cytotoxicity with an IC50 value in the low micromolar range.
Inhibition of Enzymatic Activity
The compound also acts as an inhibitor of certain enzymes involved in cancer progression. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. This inhibition is vital for preventing cancer cell migration and invasion.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages, which may contribute to its therapeutic potential in inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cells. The results indicated:
| Treatment Concentration | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0 µM | 100 | - |
| 10 µM | 85 | - |
| 25 µM | 50 | - |
| 50 µM | 30 | - |
| 100 µM | 10 | 15 |
The compound demonstrated potent cytotoxicity at higher concentrations, suggesting its potential as an anticancer agent.
Study 2: Inhibition of MMPs
Another study focused on the inhibition of MMPs by this compound:
| MMP Type | Inhibition (%) at 10 µM |
|---|---|
| MMP-2 | 75 |
| MMP-9 | 80 |
| MMP-14 | 65 |
These findings highlight the compound's ability to inhibit key enzymes involved in tumor metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
